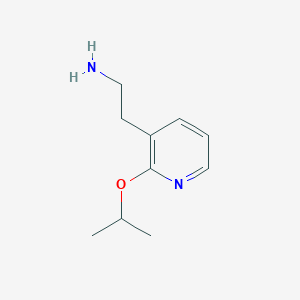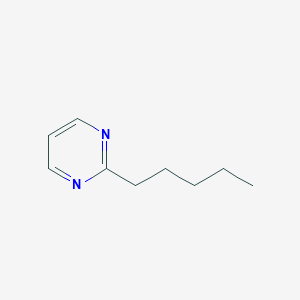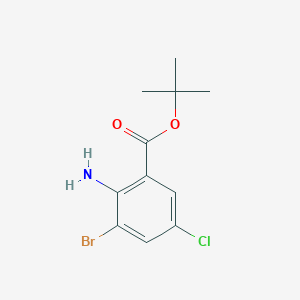
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of tert-butyl, amino, bromo, and chloro substituents on the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-bromo-5-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoate precursor, followed by the introduction of the tert-butyl and amino groups. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-amino-3-bromo-5-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, or organolithium compounds are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-amino-3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and halogen substituents on the benzoate ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- tert-Butyl 5-bromo-2-chlorobenzoate
- 3-Amino-5-bromo-2-chloropyridine
- tert-Butyl bromoacetate
Comparison: tert-Butyl 2-amino-3-bromo-5-chlorobenzoate is unique due to the presence of both amino and halogen substituents on the benzoate ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C11H13BrClNO2 |
|---|---|
Peso molecular |
306.58 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-bromo-5-chlorobenzoate |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)7-4-6(13)5-8(12)9(7)14/h4-5H,14H2,1-3H3 |
Clave InChI |
VTTORHREDJOVJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)
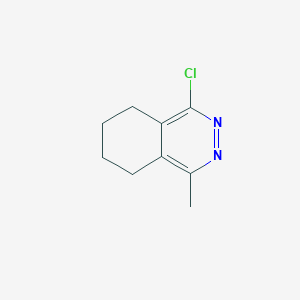


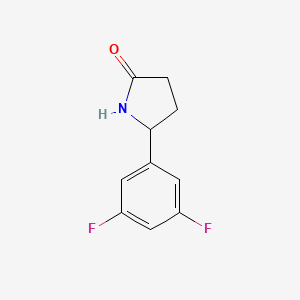

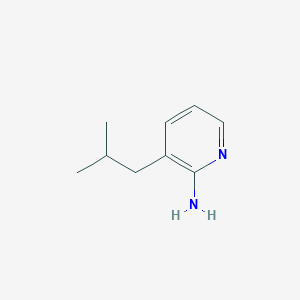
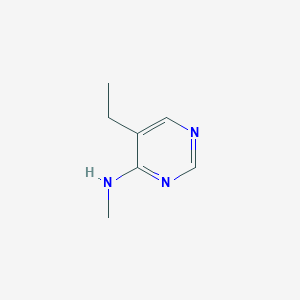
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)

